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molecular formula C18H21F2NO4 B8402722 Di-tert-butyl (4-cyano-2,5-difluorophenyl)propanedioate

Di-tert-butyl (4-cyano-2,5-difluorophenyl)propanedioate

Cat. No. B8402722
M. Wt: 353.4 g/mol
InChI Key: GREBPDKRBNAIBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073882B2

Procedure details

To a suspension of NaH (2.6 g, 64 mmol, and 60.0% dispersion in oil) in DMF (80 mL) was added a solution of di-tert-butyl malonate (3.57 g, 16.50 mmol) in DMF (20 mL) at 0° C. and this was stirred for 15 min. Subsequently, 2,4,5-trifluorobenzonitrile (3.0 g, 15.0 mmol) was added in one portion and the reaction mixture was stirred for 8 h at 80° C. and three hours at room temperature. Water (50 mL) was added and the aqueous layer was extracted with EtOAc (2×100 mL). The combined organic extracts were washed with water (50 mL) and brine (50 mL), dried over MgSO4 and filtered. After evaporation in vacuo, the residue was purified by flash chromatography (20% EtOAc in hexane) to give 10.0 g of di-tert-butyl(4-cyano-2,5-difluorophenyl)propanedioate as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 7.51 (dd, J=5.5, J=5.4 Hz, 1H), 7.37 (dd, J=5, J=6 Hz, 1H), 4.84 (s, 1H), 1.50 (s, 18H). LC-MS (IE, m/z): 298.2 [(M+1)]+-t-Bu].
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])(=[O:12])[CH2:4][C:5]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6].[F:18][C:19]1[CH:26]=[C:25](F)[C:24]([F:28])=[CH:23][C:20]=1[C:21]#[N:22].O>CN(C=O)C>[C:14]([O:13][C:3](=[O:12])[CH:4]([C:25]1[CH:26]=[C:19]([F:18])[C:20]([C:21]#[N:22])=[CH:23][C:24]=1[F:28])[C:5]([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])=[O:6])([CH3:17])([CH3:16])[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.57 g
Type
reactant
Smiles
C(CC(=O)OC(C)(C)C)(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C(=C1)F)F
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
this was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 8 h at 80° C. and three hours at room temperature
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (20% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(C(C(=O)OC(C)(C)C)C1=C(C=C(C(=C1)F)C#N)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 188.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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